molecular formula C10H13NO4S B3059397 Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- CAS No. 99642-25-8

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

Cat. No.: B3059397
CAS No.: 99642-25-8
M. Wt: 243.28 g/mol
InChI Key: NLNPMQYZTCVRSB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-[[(1-methylethyl)sulfonyl]amino] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides under specific conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together in an oil bath at temperatures between 170-180°C for several hours . The reaction mixture is then cooled, and the product is purified through distillation under reduced pressure.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, known for its antimicrobial properties.

    Sulfanilic acid: Contains a sulfonyl group attached to an aromatic ring, similar to benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-.

    Toluic acid: Another derivative of benzoic acid with a methyl group attached to the aromatic ring.

Uniqueness

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- is unique due to the presence of the 3-[[(1-methylethyl)sulfonyl]amino] group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(propan-2-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNPMQYZTCVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544936
Record name 3-[(Propane-2-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99642-25-8
Record name 3-[(Propane-2-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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